4-(1,1,1-Trifluoropropan-2-yl)benzoic acid
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Overview
Description
4-(1,1,1-Trifluoropropan-2-yl)benzoic acid is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . This compound is characterized by the presence of a trifluoropropyl group attached to the benzene ring of benzoic acid, making it a fluorinated aromatic carboxylic acid .
Preparation Methods
The synthesis of 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1,1,1-trifluoropropan-2-yl magnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as recrystallization .
Chemical Reactions Analysis
4-(1,1,1-Trifluoropropan-2-yl)benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-(1,1,1-Trifluoropropan-2-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property makes it a valuable tool in studying the effects of fluorinated compounds on biological systems .
Comparison with Similar Compounds
4-(1,1,1-Trifluoropropan-2-yl)benzoic acid can be compared with other fluorinated benzoic acids, such as:
4-(Trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a trifluoropropyl group, resulting in different chemical and physical properties.
4-(1,1,2,2-Tetrafluoroethyl)benzoic acid:
These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-(1,1,1-trifluoropropan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(10(11,12)13)7-2-4-8(5-3-7)9(14)15/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWMJAUGDCNVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147531-37-0 |
Source
|
Record name | 4-(1,1,1-trifluoropropan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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